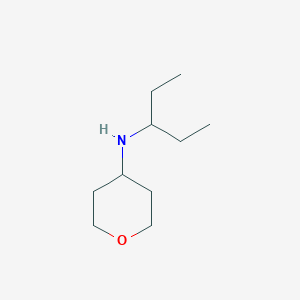![molecular formula C11H16FNO B15273569 3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15273569.png)
3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of a fluorophenyl group attached to an ethylamino chain, which is further connected to a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-fluorophenylacetonitrile with a suitable reducing agent to form 2-fluorophenylethylamine. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-{[1-(2-Fluorophenyl)ethyl]amino}propanone.
Reduction: Formation of 3-{[1-(2-Fluorophenyl)ethyl]amino}propane.
Substitution: Formation of 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol or similar derivatives.
科学的研究の応用
3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the ethylamino and propanol moieties contribute to its overall activity. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol
- 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol
- 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol
Uniqueness
3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H16FNO |
|---|---|
分子量 |
197.25 g/mol |
IUPAC名 |
3-[1-(2-fluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16FNO/c1-9(13-7-4-8-14)10-5-2-3-6-11(10)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3 |
InChIキー |
FTLFNWDEXAQGCK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1F)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


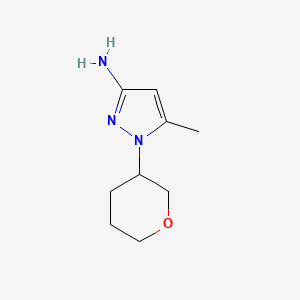
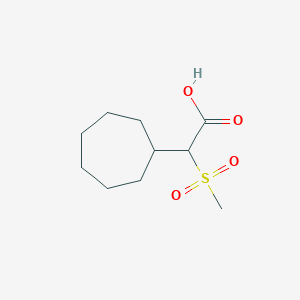
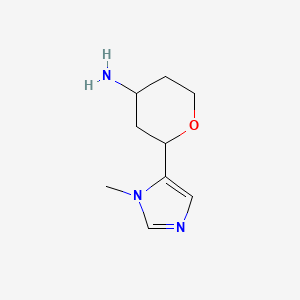
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)
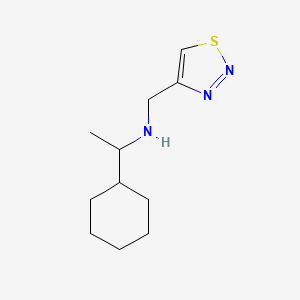
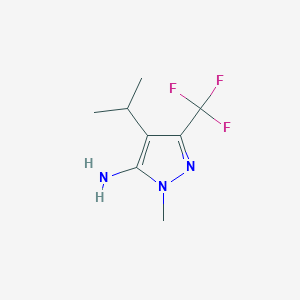

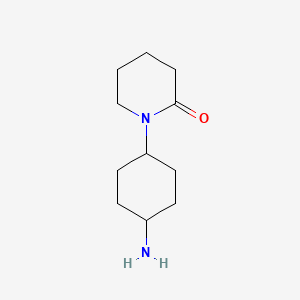

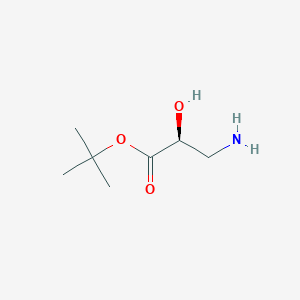
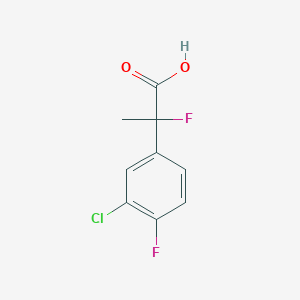
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
